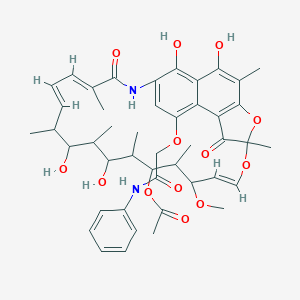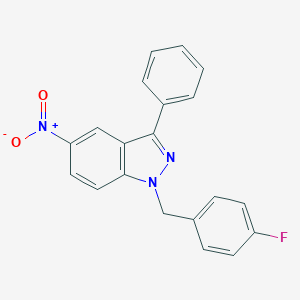![molecular formula C22H25N3O4 B227890 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a chemical compound that has been the subject of scientific research for several years. This compound is a potential candidate for the development of new drugs due to its unique molecular structure and promising biological activity.
Wirkmechanismus
The mechanism of action of 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood. However, it is believed to act through multiple pathways such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. The compound has been shown to target various molecular targets such as NF-κB, MAPK, and PI3K/Akt signaling pathways, which are involved in cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to exhibit biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. The compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, it has been shown to modulate the immune response by regulating the production of cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments are its unique molecular structure and promising biological activity. The compound can be easily synthesized using a simple and efficient method, and its biological activity can be easily tested in vitro and in vivo. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to obtain accurate and reliable results.
Zukünftige Richtungen
There are several future directions for research on 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One direction is to further investigate its mechanism of action and molecular targets to gain a better understanding of its biological activity. Another direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Furthermore, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis method of 8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves the reaction of 4-propoxybenzaldehyde, malononitrile, and dimedone in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been extensively studied for its potential as a drug candidate. It has been shown to exhibit promising biological activity such as anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its activity against various cancer cell lines and has shown to inhibit cell proliferation and induce apoptosis. It has also been tested for its anti-inflammatory activity in animal models and has shown to reduce inflammation and oxidative stress.
Eigenschaften
Produktname |
8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
|---|---|
Molekularformel |
C22H25N3O4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
8,8-dimethyl-5-(4-propoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C22H25N3O4/c1-4-9-29-13-7-5-12(6-8-13)16-17-14(10-22(2,3)11-15(17)26)23-19-18(16)20(27)25-21(28)24-19/h5-8,16H,4,9-11H2,1-3H3,(H3,23,24,25,27,28) |
InChI-Schlüssel |
NANCRJYWCNLOKF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)

![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)

![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)